N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide
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Overview
Description
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a 2-chlorophenyl group and a 4-fluorobenzamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the 2-chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a 2-chlorophenyl derivative, often through a nucleophilic substitution reaction.
Attachment of the 4-fluorobenzamide group: The final step involves the coupling of the oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-fluorobenzamide can be compared with other similar compounds, such as:
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-chlorobenzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the benzamide group.
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide: This compound features a methyl group instead of a fluorine atom on the benzamide group.
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-nitrobenzamide: This compound has a nitro group instead of a fluorine atom on the benzamide group.
Properties
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10(20-16(23)11-6-8-12(19)9-7-11)17-21-15(22-24-17)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAMBEWGYJGZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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